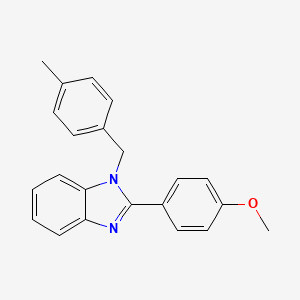

![molecular formula C14H11BrN2O2 B5571188 2-[(3-bromobenzoyl)amino]benzamide](/img/structure/B5571188.png)

2-[(3-bromobenzoyl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research interest in benzamide derivatives, including 2-[(3-bromobenzoyl)amino]benzamide, stems from their diverse chemical properties and potential applications in various fields. These compounds are synthesized and characterized for their structural and chemical properties, offering insights into their potential uses.

Synthesis Analysis

The synthesis of related benzamide derivatives involves reactions of bromobenzoic acids with different amines or other reactants. For instance, Polo et al. (2019) synthesized 2-bromo-N-(2,4-difluorobenzyl)benzamide by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, achieving a 92% yield. This synthesis was characterized by NMR, EI-MS, and FT-IR techniques, providing a foundation for understanding the synthesis of similar compounds (Polo et al., 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior. Single-crystal X-ray diffraction analysis plays a pivotal role in establishing the crystal structure, as demonstrated by Polo et al. (2019) for a related compound. Theoretical calculations, such as DFT, further complement these studies by providing insights into the electronic structure and intermolecular interactions (Polo et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

- Palladium-Catalyzed Synthesis: A study presented a method for the synthesis of N-(2-cyanoaryl)benzamides, indicating the utility of aryl bromides in palladium-catalyzed carbonylation reactions. This method is efficient for producing benzamides, which are crucial intermediates in pharmaceutical chemistry (Xiao‐Feng Wu et al., 2014).

- Crystal Structure Analysis: Research on 2-bromo-N-(2,4-difluorobenzyl)benzamide provided insights into its crystal structure, offering a foundation for understanding the molecular arrangement and interactions essential for designing new compounds with desired properties (Efraín Polo et al., 2019).

Biological Applications

- Antimicrobial Activity: New 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides were synthesized and evaluated for their antioxidant and antibacterial activities. Some compounds exhibited significant activity, highlighting their potential as antimicrobial agents (Hasan Yakan et al., 2020).

- Cancer Research: A novel zinc phthalocyanine substituted with benzenesulfonamide derivative groups was synthesized, demonstrating high singlet oxygen quantum yield. This feature is crucial for photodynamic therapy applications, indicating the compound's potential in cancer treatment (M. Pişkin et al., 2020).

Material Science

- Optical Chemosensor: An optical chemosensor based on hydrazide-naphthalic anhydride conjugate was developed for the selective detection of Al3+. This sensor's application in live cell imaging showcases the role of benzamide derivatives in developing novel materials for biological and chemical sensing (Thangaraj Anand et al., 2018).

Green Chemistry

- Synthesis of Benzothiazole Compounds: Advances in the synthesis of benzothiazole compounds related to green chemistry were discussed, emphasizing the role of 2-aminobenzenethiol derivatives. These compounds have significant pharmaceutical and biological activities, highlighting the importance of sustainable synthesis methods in developing environmentally friendly pharmaceuticals (Xiang Gao et al., 2020).

properties

IUPAC Name |

2-[(3-bromobenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2/c15-10-5-3-4-9(8-10)14(19)17-12-7-2-1-6-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHAHGUKFLQCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-carbamoylphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)

![3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571121.png)

![4-chloro-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5571136.png)

![1-methyl-2-[(1-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5571137.png)

![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B5571144.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B5571168.png)

![{1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid](/img/structure/B5571182.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B5571194.png)

![4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5571216.png)

![4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole](/img/structure/B5571217.png)

![N-cyclohexyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5571223.png)